Dipotassium dodecyl phosphate

Description

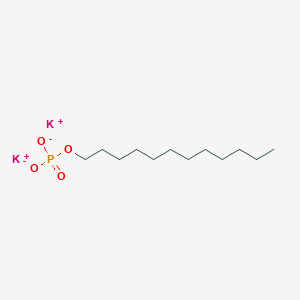

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;dodecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTCIAGIKURVBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25K2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940611 | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19045-77-3, 39322-78-6 | |

| Record name | Dipotassium monolauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039322786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM MONOLAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q5UN40EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I. Fundamental Aspects of Dodecyl Phosphate Chemistry

Overview of Alkyl Phosphates as Anionic Surfactants

Alkyl phosphates are a class of organic compounds that function as anionic surfactants. polymex.frswiftcraftymonkey.blog They are esters of phosphoric acid and an alcohol. polymex.fr The structure of an alkyl phosphate (B84403) includes a non-polar hydrophobic alkyl chain and a polar hydrophilic phosphate group. This amphiphilic nature, possessing both water-loving and water-repelling regions, allows them to be effective surfactants. ontosight.ai

These versatile anionic surfactants are utilized in various industrial applications. ontosight.aiinnospec.com Depending on the ratio between the mono- and di-ester forms, alkyl phosphate esters can act as both wetting agents and emulsifiers. innospec.com They are generally low-foaming and stable across a wide pH range. swiftcraftymonkey.bloginnospec.com Studies have shown that specific anionic surfactants, such as ethoxylated alkyl phosphates, can be compatible with enzymes like proteases, suggesting their potential use in enzymatic processes. nih.gov

The properties of alkyl phosphate esters, such as their critical micelle concentration (CMC) and critical surface tension (γCMC), are influenced by the length of the alkyl chain. researchgate.net For instance, in phosphate esters with a high mono-to-di ester ratio, the CMC and γCMC tend to decrease as the alkyl chain length increases. researchgate.net

Structural Characteristics and Chemical Classifications

Dipotassium (B57713) dodecyl phosphate is an organophosphate compound and a member of the alkyl phosphate family. polymex.fr Its chemical structure consists of a dodecyl (C12) alkyl chain attached to a phosphate group, with two potassium ions as counterions. This structure gives the molecule its characteristic surfactant properties.

The chemical formula for dipotassium dodecyl phosphate is C₁₂H₂₅K₂O₄P. chemnet.com It is also known by other names such as dipotassium lauryl phosphate and phosphoric acid, dodecyl ester, potassium salt. thegoodscentscompany.comguidechem.com This compound is registered under the CAS number 19045-77-3. chemnet.comlookchem.comchemicalbook.com

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₂₇O₄P · 2K lookchem.com |

| Molecular Weight | 342.49 g/mol chemnet.com |

| Boiling Point | 385.5°C at 760 mmHg chemnet.com |

| Flash Point | 187°C chemnet.com |

| Vapor Pressure | 5.15E-07mmHg at 25°C chemnet.com |

| CAS Number | 19045-77-3 chemnet.comlookchem.comchemicalbook.com |

Ii. Synthesis and Derivatization Strategies for Dodecyl Phosphates

Methodologies for Monoalkyl Phosphate (B84403) Synthesis

The selective synthesis of monoalkyl phosphates like dodecyl phosphate is a central challenge, as the reaction can often lead to mixtures of mono-, di-, and triesters. researchgate.net

Direct esterification methods offer a straightforward approach to producing alkyl phosphates.

Polyphosphoric acid (PPA) is a widely used reagent for the synthesis of monoalkyl phosphates. cir-safety.orgresearchgate.net The reaction involves heating a fatty alcohol, such as dodecanol (B89629), with PPA. cir-safety.org This method is often favored for its ability to produce a high content of the desired monoester. google.comresearchgate.net For instance, a solvent-free synthesis using a mixture of phosphoric acid and phosphorus pentoxide (which forms polyphosphoric acid in situ) has been optimized for producing high-carbon alkyl phosphates. researchgate.net One study reported that using polyphosphoric acid as the phosphorylating agent resulted in a monoalkyl phosphate content of 89.3% and a conversion rate of 97.2%. scientific.net

Reaction Conditions for Monoalkyl Phosphate Synthesis using Polyphosphoric Acid

| Parameter | Value | Reference |

|---|---|---|

| Molar ratio of hydroxyl to P2O5 | 3.0:1.0 | scientific.net |

| Reaction Temperature | 80°C | scientific.net |

| Reaction Time | 5.5 hours | scientific.net |

However, a significant drawback of the polyphosphoric acid process is the generation of a large amount of phosphoric acid in the wastewater, which complicates post-treatment. google.com

Pyrophosphoric acid can also be employed for the synthesis of monoalkyl phosphates. A method has been described for the preparation of long-chain monoalkyl phosphates by reacting pyrophosphoric acid with the corresponding alcohol. mdpi.comgoogle.com This process typically involves reacting pyrophosphoric acid with a stoichiometric amount of a primary aliphatic alcohol at a controlled temperature. google.com For example, the reaction of pyrophosphoric acid with dodecanol-1 in a benzene (B151609) medium yields a white solid product, which is the desired dodecyl phosphoric acid. mdpi.com The resulting crude product can then be purified by extracting inorganic acids with water and subsequently isolating the monoalkyl phosphate. google.com

Phosphorus oxychloride (POCl₃) is another key reagent in the synthesis of alkyl phosphates. researchgate.net The reaction of an alcohol with phosphorus oxychloride can lead to the formation of mono-, di-, and triesters. researchgate.netgoogle.com To favor the formation of the monoalkyl phosphate, the reaction conditions must be carefully controlled. One approach involves the reaction of the alcohol with phosphorus oxychloride in the presence of a base like dimethylaniline, followed by hydrolysis. mdpi.com However, this method has its challenges. The low boiling point of phosphorus oxychloride and its tendency to volatilize, along with the corrosive nature of the HCl byproduct, are significant concerns. google.com The HCl can also react with the alcohol to form an alkyl chloride, which is an undesirable side reaction. google.com Despite these drawbacks, methods have been developed to synthesize dialkyl phosphates by reacting two equivalents of an alcohol with phosphorus oxychloride, followed by hydrolysis of the intermediate. cir-safety.org

To circumvent the formation of undesirable byproducts, advanced synthetic strategies have been developed. One such method involves the use of phosphate triesters with two cleavable groups. thieme-connect.de This approach is considered a valuable method for preparing alkyl dihydrogen phosphates. thieme-connect.de The general principle is to first synthesize a phosphate triester where two of the ester groups can be easily removed, leaving the desired monoalkyl phosphate. This method offers high selectivity and avoids the competitive formation of di- and trisubstituted phosphates. thieme-connect.de

Direct Esterification with Phosphoric Acid Derivatives

Challenges and Optimization in Synthetic Pathways

A primary challenge in the synthesis of dodecyl phosphates is achieving high selectivity for the monoester, as mixtures of mono-, di-, and triesters are often formed. researchgate.net The separation of these esters can be a tedious and expensive process. google.com Furthermore, many synthetic routes involve the use of harsh reagents and produce significant amounts of waste, posing environmental concerns. google.com

Optimization of synthetic pathways is an ongoing area of research. This includes the development of more efficient and environmentally friendly methods. For example, the use of solvent-free reaction conditions and the development of catalysts that promote the selective formation of the monoester are key areas of focus. researchgate.net Statistical experimental design has been employed to optimize reaction conditions, such as the ratio of reactants, temperature, and reaction time, to maximize the yield of the desired product. plos.org Additionally, efforts are being made to develop "green" synthesis methods that minimize waste and avoid the use of toxic solvents and reagents. google.com

Control of Phosphorylation Selectivity (Mono- vs. Di-/Tri-substituted Products)

A significant challenge in the synthesis of alkyl phosphates is controlling the degree of substitution on the phosphate molecule. The reaction of an alcohol like dodecanol (lauryl alcohol) with a phosphorylating agent can yield a mixture of mono-, di-, and even tri-substituted phosphate esters, along with unreacted starting materials. thieme-connect.de The specific ratio of these products is highly dependent on the choice of reagents and reaction conditions.

For instance, the phosphorylation of lauryl alcohol using phosphorus pentoxide (P₂O₅) is a common industrial method. However, it typically results in a product mixture rather than a single compound. Research has shown that under specific optimized conditions, the product composition can be controlled to an extent, but achieving perfect selectivity remains difficult. researchgate.net One study reported a product mixture containing 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% residual phosphoric acid. researchgate.net Another analysis of a similar process involving lauryl alcohol phosphation reported a composition of 66.2 mole % monoalkyl phosphate, 18.9% dialkyl phosphate, and 14.9% phosphoric acid. google.com

| Product | Mole Percentage (%) |

| Monoalkyl Phosphate | 66.2 |

| Dialkyl Phosphate | 18.9 |

| Phosphoric Acid | 14.9 |

| This table displays a typical product distribution from the phosphation of lauryl alcohol, demonstrating the challenge of achieving high selectivity. Data sourced from patent literature. google.com |

To overcome the formation of these product mixtures, more selective synthetic methods have been developed. Strategies to favor the formation of monoalkyl phosphates include:

Use of Protecting Groups: Employing phosphate triesters that contain two easily cleavable (labile) groups allows for the selective addition of one alkyl chain. After the primary reaction, the protecting groups are removed, yielding the desired mono-substituted product. thieme-connect.de

Activated Phosphates: Methods involving activated phosphate intermediates can be used to selectively induce the monophosphorylation of alcohols, minimizing the formation of di- and tri-substituted by-products. thieme-connect.de

Minimization of Undesired Pyrophosphate By-product Formation

During phosphorylation reactions, the formation of pyrophosphates and other polyphosphate by-products is a common side reaction. thieme-connect.deresearchgate.net These pyrophosphate links (P-O-P) can form through the condensation of activated phosphate intermediates. researchgate.net The presence of these by-products can complicate purification and affect the properties of the final product.

Several factors influence the formation of pyrophosphates:

Reagent Stoichiometry: The molar ratio of the alcohol to the phosphorylating agent is critical. In some processes, an excess of the alcohol is used to drive the reaction towards the formation of orthophosphates (mono- and di-esters) and consume the pyrophosphate intermediates. google.com

Reaction Conditions: Temperature and reaction time can impact the equilibrium between orthophosphates and pyrophosphates.

Hydrolysis: A dedicated hydrolysis step is often included in the synthesis process. After the initial phosphorylation, adding a controlled amount of water can effectively break the P-O-P bonds of the pyrophosphate intermediates, converting them into the desired orthophosphate esters. researchgate.net

In biological or enzymatic contexts, inorganic pyrophosphatases are enzymes that specifically and efficiently cleave pyrophosphate into two individual phosphate ions. semanticscholar.org This principle can be applied in biocatalytic systems or as a post-synthesis purification step to ensure the complete removal of pyrophosphate by-products. semanticscholar.org

Functionalization and Structural Modification of the Alkyl Chain and Phosphate Headgroup

The chemical properties and applications of dodecyl phosphates can be significantly altered by making structural modifications to either the nonpolar alkyl chain or the polar phosphate headgroup.

Modification of the Alkyl Chain: The 12-carbon dodecyl chain can be functionalized to introduce specific chemical properties or reactive sites. A common strategy involves using a starting alcohol that already contains the desired functional group. For example, self-assembled monolayers (SAMs) have been created using both dodecyl phosphate and hydroxy-dodecyl phosphate. acs.org The terminal hydroxyl group (-OH) on the hydroxy-dodecyl phosphate creates a surface with significantly different wetting properties (advancing water contact angle of ~55°) compared to the hydrophobic methyl-terminated surface of standard dodecyl phosphate (advancing water contact angle of ~110°). acs.org

Another example is the synthesis of 12-(p-iodophenyl)dodecanol (B8507893), which serves as a precursor for phospholipid analogs. mdpi.com This modification attaches a phenyl group to the end of the alkyl chain, which can be iodinated for use in radio-imaging applications. mdpi.com

Modification of the Phosphate Headgroup: The phosphate headgroup is a primary site for structural modification, which can alter the molecule's polarity, charge, and binding capabilities. The H-phosphonate method is a versatile approach that allows for the creation of various phosphate derivatives from a common intermediate. mdpi.com

In this method, an alcohol like 12-(p-iodophenyl)dodecanol is first reacted to form a dodecyl-H-phosphonate intermediate. mdpi.com This intermediate can then be coupled with various alcohols to create different headgroups. For example, coupling with ethanolamine (B43304) or other modified alcohols can yield a range of phospholipid analogs with distinct polar head structures. mdpi.com These structural changes in the headgroup have been shown to strongly influence the molecule's biological interactions and tissue distribution. mdpi.com The phosphate headgroup is often the anchor that binds to surfaces, and modifying its structure is a key strategy for tailoring the properties of self-assembled monolayers and other functional surfaces. beilstein-journals.orgresearchgate.net

| Precursor Alcohol | Resulting Headgroup Moiety |

| Ethanol | Phosphoethanol |

| Ethanolamine | Phosphoethanolamine |

| 3,3-dimethyl-1-butanol | Phospho-3,3-dimethyl-1-butanol |

| This table shows examples of how different alcohols can be used to modify the phosphate headgroup of a dodecyl phosphate analog using the H-phosphonate method. mdpi.com |

Iii. Colloidal and Interfacial Science of Dipotassium Dodecyl Phosphate

Aggregation Behavior in Aqueous Systems

In aqueous environments, the amphiphilic nature of dipotassium (B57713) dodecyl phosphate (B84403) molecules leads to their spontaneous organization into aggregates to minimize the unfavorable contact between the hydrophobic tails and water. This self-assembly is a cornerstone of its function in various applications.

Micellization Thermodynamics and Kinetics

The formation of micelles is a dynamic equilibrium process. Micelles are not static entities but are constantly forming and disintegrating, with individual surfactant molecules (monomers) continuously exchanging between the bulk solution and the aggregated state. researchgate.net This dynamic nature is characterized by two main relaxation processes: a fast process (τ1) related to the exchange of monomers between a micelle and the solution, and a slow process (τ2) associated with the complete breakdown and formation of a micelle. researchgate.net The slow relaxation time is a measure of the micelle's lifetime and stability. researchgate.net

The thermodynamics of micellization for ionic surfactants like dipotassium dodecyl phosphate are governed by changes in enthalpy (ΔH°) and entropy (ΔS°). The process can be either enthalpy-driven or entropy-driven, depending on the specific surfactant and conditions. researchgate.netbohrium.com For many surfactants, the process is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°). researchgate.net The binding of phosphate ions to polymer matrices has been shown to be a spontaneous and endothermic process, indicating that it is driven by an increase in entropy. nih.gov

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration threshold above which micelles begin to form. wikipedia.orgkruss-scientific.com Below the CMC, this compound exists primarily as individual monomers in solution, and the surface tension of the solution decreases significantly with increasing concentration. wikipedia.org Once the CMC is reached, the surface is saturated with monomers, and additional surfactant molecules aggregate to form micelles in the bulk solution, with the surface tension remaining relatively constant. wikipedia.orgkruss-scientific.com

The CMC of this compound has been reported to be 2.58 mmol/L. whiterose.ac.uk This value is a key indicator of the surfactant's efficiency; a lower CMC generally signifies higher efficiency in processes where micelle formation is desired. kruss-scientific.com

Several methods are employed to determine the CMC, including:

Tensiometry : This technique measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension plateaus. kruss-scientific.com

Fluorometry : This sensitive method uses a fluorescent probe, such as pyrene, which partitions into the hydrophobic core of the micelles as they form. nih.govnih.gov A distinct change in the fluorescence spectrum of the probe is observed at the CMC. nih.govnih.gov

Conductivity Measurements : For ionic surfactants, the formation of micelles leads to a change in the slope of the solution's conductivity versus concentration plot, as the mobility of the charged surfactant molecules is altered upon aggregation. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound

| Property | Value | Method of Determination | Source(s) |

| Critical Micelle Concentration (CMC) | 2.58 mmol/L | Not specified in source | whiterose.ac.uk |

Influence of Temperature and Ionic Strength on Micellar Properties

The micellar properties of ionic surfactants are sensitive to environmental conditions such as temperature and the presence of electrolytes (ionic strength).

Influence of Temperature : Temperature can have a complex effect on the CMC and micellization process. For some surfactants, the CMC decreases and then increases as temperature rises, exhibiting a minimum value at a specific temperature. The enthalpy of micellization is highly dependent on temperature, which reflects the significant role of hydrophobic interactions in the aggregation process. nih.gov In some phosphate-containing systems, an increase in temperature has been observed to decrease the ionic strength of the solution. ncsu.edu The micelle formation process for similar surfactants has been shown to be entropy-driven within certain temperature ranges. researchgate.net

Influence of Ionic Strength : For an anionic surfactant like this compound, increasing the ionic strength of the solution by adding an electrolyte (e.g., potassium chloride) typically leads to a decrease in the CMC. researchgate.netnih.gov The added cations from the salt shield the electrostatic repulsion between the negatively charged phosphate head groups of the surfactant molecules in a micelle. This reduction in repulsion facilitates aggregation, allowing micelles to form at a lower surfactant concentration. researchgate.net

Formation of Higher-Order Self-Assemblies (e.g., Vesicles, Liquid Crystals)

Beyond the formation of simple spherical micelles, surfactants can form more complex, higher-order structures depending on concentration, temperature, and other conditions. These structures include vesicles and various liquid crystalline phases. acs.orgrsc.org

Vesicles : Vesicles are spherical, bilayer structures enclosing a small amount of the aqueous solvent. They can be formed by single-chain or double-chain amphiphiles. acs.org Studies on related phosphate surfactants, such as sodium monododecylphosphate (SDP) and bolaform bisphosphates, have demonstrated their ability to spontaneously form stable, unilamellar vesicles in aqueous solutions. scispace.comrug.nlrsc.orgresearchgate.net The formation is often driven by specific interactions, such as a "bridging dimer" mechanism proposed for SDP, and can be influenced by additives. rsc.orgresearchgate.net Given the structural similarities, this compound may also form vesicular structures under appropriate conditions.

Liquid Crystals : At concentrations significantly higher than the CMC, the micelles can pack together into ordered arrangements known as lyotropic liquid crystalline phases. rsc.org Common phases include the hexagonal phase (cylindrical micelles packed in a hexagonal lattice) and the lamellar phase (parallel sheets of surfactant bilayers separated by solvent layers). rsc.org Gemini surfactants with phosphate head groups have been shown to form various micellar structures that can lead to these ordered phases. scispace.comrug.nl

Adsorption Phenomena at Diverse Interfaces

The amphiphilic nature of this compound also drives its adsorption at various interfaces, such as solid-liquid interfaces, modifying the surface properties.

Mechanisms of Adsorption on Solid Surfaces (e.g., Metal Oxides, Minerals)

The adsorption of this compound onto solid surfaces is governed by a combination of interactions between the phosphate head group, the dodecyl tail, and the specific surface chemistry of the solid.

Adsorption on Metal Oxides : The phosphate head group has a strong affinity for many metal oxide surfaces. The mechanism often involves a combination of electrostatic attraction and chemical bonding. researchgate.netresearchgate.netacs.org On a positively charged or polarized metal oxide surface like indium tin oxide (ITO), the negatively charged phosphate head group of dodecyl phosphate adsorbs, driven by favorable electrostatic interactions. researchgate.net More specific interactions, such as the formation of inner-sphere complexes via ligand exchange with surface hydroxyl groups (M-OH), are also primary mechanisms for phosphate adsorption on iron and aluminum oxides. acs.orgappliedmineralogy.com This involves the phosphate ion directly binding to the metal cations on the surface. researchgate.net

Adsorption on Minerals : The adsorption on minerals like kaolinite (B1170537) and hydroxyapatite (B223615) also demonstrates the versatility of the phosphate group's interactions.

On kaolinite , a clay mineral, density functional theory (DFT) calculations and experimental results show that dodecyl phosphate can adsorb onto the mineral surfaces through the formation of strong hydrogen bonds. journalssystem.com

On carbonate minerals such as dolomite and magnesite , dodecyl phosphate has been shown to be an effective collector in flotation, indicating strong chemical adsorption onto these surfaces. researchgate.net

For hydroxyapatite , a calcium phosphate mineral, the adsorption of similar anionic surfactants (dodecyl sulfate) can occur via ion-exchange, where the surfactant anion replaces surface phosphate ions. jst.go.jp

Factors Governing Adsorption Efficiency

The effectiveness of this compound as a surface-active agent is governed by a combination of environmental and molecular factors.

pH : The pH of the solution is one of the most critical parameters affecting adsorption. youtube.com It determines the surface charge of the adsorbent and the speciation of the phosphate headgroup. researchgate.netnih.gov For many mineral oxides, adsorption of anionic collectors like dodecyl phosphate is favorable in acidic to neutral pH ranges where the surface is positively charged. mdpi.com As the pH increases beyond the adsorbent's point of zero charge, the surface becomes negatively charged, leading to electrostatic repulsion and reduced adsorption. researchgate.netresearchgate.net Optimal adsorption is often found at a specific pH where the balance between surface charge and adsorbate stability is ideal. nih.gov

Molecular Structure : The amphiphilic structure of this compound is fundamental to its surface activity. The phosphate headgroup provides a strong, negatively charged binding site for interaction with surfaces, while the hydrocarbon tail contributes to the formation of self-assembled structures like monolayers or micelles. The nature of the headgroup is crucial; for example, studies comparing dodecyl phosphoric acid and dodecyl phosphate found differences in their ability to form strong hydrogen bonds with kaolinite surfaces, affecting their selective adsorption. journalssystem.com

Interactions with Macromolecular and Complex Systems

This compound can significantly influence the behavior of complex fluid systems, particularly those containing polymers and other salts. Its role as a surfactant allows it to modulate phase behavior, which is critical in separation and extraction technologies.

Aqueous two-phase systems (ATPS) are formed when aqueous solutions of two incompatible solutes, such as a polymer and a salt, are mixed above a critical concentration, leading to the formation of two immiscible aqueous phases. mdpi.com These systems are widely used for the gentle separation and purification of biomolecules. nih.gov Dipotassium phosphate is a common salt used to form ATPS with polymers like polyethylene (B3416737) glycol (PEG). acs.orgrsc.org The addition of a surfactant like this compound can act as a modulator, altering the phase equilibrium of the system. acs.org

The partitioning of components in an ATPS is driven by a combination of factors including electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.gov Surfactants can influence these interactions, thereby tuning the properties of the ATPS for specific applications. acs.org

The phase behavior of an ATPS is graphically represented by a phase diagram, with the binodal curve separating the one-phase region from the two-phase region. Any point above the binodal curve will separate into two phases, with compositions defined by the ends of a tie-line that passes through the point. researchgate.net

The addition of surfactants to a polymer-salt ATPS, such as one composed of PEG and dipotassium hydrogen phosphate, has been shown to affect the binodal curve. acs.org Studies have demonstrated that adding anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), a close structural analog to this compound, causes the binodal curve to shift, reducing the size of the two-phase region. acs.org This indicates that a higher concentration of the phase-forming components (polymer and salt) is required to induce phase separation in the presence of the surfactant.

The slope of the tie-lines (STL) is also impacted. An increase in the STL has been observed upon the addition of surfactants, which alters the phase-volume distributions and the concentration of components in the top and bottom phases. acs.org The pH of the system also significantly influences the binodal curve; for PEG-phosphate systems, an increase in pH generally expands the two-phase region, shifting the binodal curve toward the origin. researchgate.netmdpi.com

The critical point on a phase diagram is the point on the binodal curve where the compositions and volumes of the two phases in equilibrium become identical. It represents the minimum concentration of phase-forming components needed to form a two-phase system.

Table 1: Effect of Surfactant Addition on the Critical Point of a PEG 8000-Dipotassium Hydrogen Phosphate ATPS Data extracted from a study conducted at pH 7 and 30 °C. The baseline system contains only PEG 8000 and dipotassium hydrogen phosphate. acs.org

| System Composition | Critical Point (Salt Conc. w/w) | Critical Point (Polymer Conc. w/w) |

| No Surfactant | 0.076 | 0.016 |

| + Tween 80 | 0.077 | 0.069 |

| + Sodium Dodecyl Sulfate (SDS) | 0.075 | 0.091 |

| + Sodium Laureth Sulfate (SLS) | 0.101 | 0.036 |

| + Surfactin | 0.072 | 0.092 |

This table quantitatively illustrates how different surfactants, including the structurally similar SDS, can shift the critical point of a dipotassium phosphate-based ATPS, highlighting the modulatory role such compounds play in these complex systems. acs.org

Surfactant-Polymer Interactions in Solution and at Interfaces

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon governed by a delicate balance of forces, including hydrophobic and electrostatic interactions. While specific research on this compound is limited, the behavior of analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), in the presence of various polymers has been extensively studied. These studies provide a foundational understanding of the likely interactions involving this compound.

The nature of the polymer plays a crucial role in the interaction. With neutral polymers, the interaction is primarily driven by the hydrophobic association of the surfactant's alkyl chain with the polymer backbone. In the case of charged polymers (polyelectrolytes), electrostatic forces add another layer of complexity, leading to either attraction or repulsion depending on the respective charges of the surfactant and the polymer.

Interactions with Neutral Polymers:

The interaction between an anionic surfactant like this compound and a neutral water-soluble polymer, such as poly(ethylene oxide) (PEO), typically begins at a surfactant concentration known as the critical aggregation concentration (CAC). The CAC is generally lower than the critical micelle concentration (CMC) of the pure surfactant. Below the CAC, the surfactant molecules exist individually in solution. At the CAC, the surfactant molecules begin to form micelle-like aggregates along the polymer chain. This binding is a cooperative process, driven by the hydrophobic interactions between the surfactant tails. The polymer-surfactant complexes formed can be visualized as a "string of pearls," where the micelles are the pearls and the polymer chain is the string. This association can significantly alter the solution's properties, including its viscosity and ability to solubilize other substances.

Interactions with Charged Polymers:

When the polymer is a polyelectrolyte, the interactions are strongly influenced by electrostatic forces. For an anionic surfactant like this compound, interactions with an anionic polymer, such as poly(acrylic acid) (PAA) at high pH, will be largely repulsive, potentially hindering the formation of polymer-surfactant complexes.

The following table summarizes the critical aggregation concentration (CAC) and saturation concentration (Cs) for the interaction of sodium dodecyl sulfate (SDS), an analog of this compound, with unneutralized poly(acrylic acid) (PAA).

| Parameter | Concentration (mM) | Technique |

|---|---|---|

| Critical Aggregation Concentration (CAC) | 2.4 | Isothermal Titration Calorimetry (ITC), Ion-Selective Electrode (ISE) |

| Saturation Concentration (Cs) | 13.3 | Isothermal Titration Calorimetry (ITC), Ion-Selective Electrode (ISE) |

Data sourced from a study on the interaction between monodispersed poly(acrylic acid) and sodium dodecyl sulfate. nih.gov

Interactions at Interfaces:

Surfactant-polymer complexes can also exhibit unique behaviors at interfaces, such as the air-water or solid-water interface. The presence of a polymer can influence the adsorption of the surfactant at the interface, and vice versa. In some systems, a synergistic interaction is observed, where the polymer-surfactant complex is more surface-active than either component alone. In other cases, competitive adsorption occurs, where one component displaces the other from the interface. bris.ac.uk For instance, in studies with SDS and a hydrophobically modified polymer, a synergistic cooperative behavior was observed at low surfactant concentrations, leading to a mixed interfacial layer. bris.ac.uk At higher surfactant concentrations, competitive adsorption led to the depletion of the polymer from the air-water interface. bris.ac.uk

The structure of the interfacial layers formed by mixtures of anionic surfactants and comb polymers with a high charge density cationic backbone has been investigated at the silica/water interface. rsc.org These studies revealed different regimes of interfacial behavior with increasing surfactant concentration, starting with the adsorption of the surfactant onto the polymer-coated surface, followed by the adsorption of nearly neutral polymer/surfactant complexes, and then the formation of more complex polymer/surfactant aggregates at the interface. rsc.org

The table below shows the effect of adding various surfactants, including the anionic surfactant sodium dodecyl sulfate (SDS), on the critical point of an aqueous two-phase system composed of Poly(ethylene oxide) (PEG 8000) and dipotassium hydrogen phosphate. This illustrates how surfactants can modify the phase behavior of polymer-salt solutions.

| Surfactant Added | Salt Concentration (w/w) | Polymer Concentration (w/w) |

|---|---|---|

| None | 0.076 | 0.016 |

| Tween 80 | 0.077 | 0.069 |

| Sodium Dodecyl Sulfate (SDS) | 0.075 | 0.091 |

| Sodium Laureth Sulfate (SLS) | 0.101 | 0.036 |

| Surfactin | 0.072 | 0.092 |

Data from a study on the effects of surfactants on poly(ethylene oxide) and dipotassium hydrogen phosphate aqueous two-phase systems. acs.orgacs.org

These findings underscore the importance of understanding the specific interactions between a given surfactant and polymer to control the properties of the resulting solution or interface for various applications.

Iv. Applications in Chemical and Materials Engineering

Application in Corrosion Inhibition

Corrosion is a significant issue that degrades metallic materials, leading to structural failures and economic losses. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. researchgate.net Dipotassium (B57713) phosphate (B84403), a related compound, is a known corrosion inhibitor, particularly in antifreeze formulations where it protects ferrous metals and aluminum components. icl-phos-spec.comgoogle.com

The primary mechanism by which phosphate-based inhibitors like dipotassium dodecyl phosphate protect metals is through the formation of a protective film on the substrate surface. researchgate.net This process involves the reaction of the phosphate ions with metal cations that are present at the surface, forming insoluble metal phosphate precipitates. researchgate.net These precipitates deposit onto the metal, creating a physical barrier that isolates the metal from the corrosive environment. researchgate.netnih.gov

For carbon steel in alkaline solutions, studies on dipotassium hydrogen phosphate (DKP) have shown that the protective film is often a duplex layer. researchgate.netmdpi.com This consists of an inner layer of iron oxides and an outer layer of iron phosphate complexes, such as FeHPO₄ and Fe₃(PO₄)₂. researchgate.netmdpi.com The organophosphate nature of this compound allows for adsorption onto the metal surface through both electrostatic interactions and chemical bonding, potentially forming a self-assembled monolayer that blocks active corrosion sites. mdpi.com

The effectiveness of a corrosion inhibitor is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com These methods provide insight into the corrosion mechanism and the performance of the inhibitor.

Potentiodynamic polarization curves can determine key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. mdpi.com The shift in Ecorr can suggest the type of inhibition: a shift greater than 85 mV may indicate an anodic or cathodic inhibitor, while a smaller shift suggests a mixed-type inhibitor that affects both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. acs.org Phosphate inhibitors often act as mixed-type or anodic inhibitors. nih.govmdpi.com

EIS measurements analyze the resistive and capacitive behavior of the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon adding the inhibitor are indicative of the formation of a protective, insulating film on the metal surface. acs.org The inhibition efficiency (η%) can be calculated from both PDP and EIS data. For instance, studies on DKP in mildly alkaline solutions have shown that the resistance of the passive film to pitting continuously improves as the inhibitor-to-chloride ratio increases. researchgate.net

Table 1: Illustrative Electrochemical Parameters for Corrosion Inhibition

This table presents hypothetical data illustrating the typical results from potentiodynamic polarization studies used to characterize the efficiency of a corrosion inhibitor like this compound on mild steel in a corrosive medium.

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (η%) |

| Blank (0 M) | -550 | 150 | 0 |

| 10⁻⁵ M | -535 | 45 | 70.0 |

| 10⁻⁴ M | -520 | 22.5 | 85.0 |

| 10⁻³ M | -510 | 13.5 | 91.0 |

Note: The data presented are illustrative and intended to demonstrate the typical trends observed during the electrochemical characterization of phosphate-based corrosion inhibitors. Actual values would be determined by specific experimental conditions.

Structure-Activity Relationships in Corrosion Prevention

The efficacy of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The relationship between its structure and its anti-corrosion activity is a classic example of how molecular design can be tailored for specific protective functions. The key components of its structure are the dodecyl chain and the phosphate group, each playing a distinct role in the inhibition mechanism.

The dodecyl chain, a twelve-carbon alkyl chain, provides a hydrophobic barrier. Once the phosphate head is anchored to the metal surface, the long dodecyl chains orient themselves away from the surface, forming a dense, non-polar layer. researchgate.netmdpi.com This hydrophobic film acts as a physical barrier, repelling water and corrosive species from the metal surface. dntb.gov.ua

The length of the alkyl chain is a critical factor in the effectiveness of the corrosion inhibition. Research has shown that an increase in the length of the alkyl chain generally leads to improved corrosion resistance. nih.govtandfonline.com This is attributed to the stronger van der Waals forces between longer alkyl chains, which results in a more densely packed and stable protective film. researchgate.net A longer chain also increases the hydrophobicity of the protective layer, further enhancing its ability to prevent corrosion. mdpi.com

The synergistic effect of the phosphate anchor and the long hydrophobic tail is what makes this compound an effective corrosion inhibitor. The phosphate group ensures strong adhesion to the metal surface, while the dodecyl chain provides a robust barrier against the corrosive environment. semanticscholar.org

| Structural Component | Function in Corrosion Prevention | Mechanism of Action |

| Phosphate Headgroup | Anchoring to the metal surface | Forms stable complexes with metal ions, creating an adherent layer. semanticscholar.org |

| Dodecyl (C12) Alkyl Chain | Formation of a hydrophobic barrier | Orients away from the surface, creating a dense, water-repellent film that physically blocks corrosive agents. researchgate.netmdpi.comdntb.gov.ua |

Contribution to Emulsion Polymerization Processes

In emulsion polymerization, where monomer droplets are dispersed in an aqueous medium to form a stable latex, surfactants play a critical role. This compound, as an anionic surfactant, contributes significantly to the success of these processes.

The primary function of this compound in emulsion polymerization is the stabilization of the resulting polymer lattices. colonialchem.com During polymerization, polymer particles are formed, and these particles must be prevented from aggregating or coagulating. This compound achieves this through a combination of electrostatic and steric stabilization.

The anionic phosphate headgroups of the surfactant molecules adsorb onto the surface of the growing polymer particles. This imparts a negative charge to the particle surfaces, leading to electrostatic repulsion between them. google.com This repulsion prevents the particles from coming into close contact and coalescing, thus ensuring the stability of the latex.

The dodecyl chains also contribute to stabilization by providing a steric barrier. The chains extend into the aqueous phase, creating a hydrated layer around the particles that further hinders their aggregation. colonialchem.com

The presence and concentration of this compound can have a profound impact on the morphology of the polymer particles and, consequently, the properties of the final polymer. The surfactant influences the nucleation and growth of the polymer particles, which in turn determines their size and size distribution.

Generally, a higher surfactant concentration leads to the formation of a larger number of smaller polymer particles. ekb.eg This is because a greater number of micelles are available for particle nucleation. acs.org The particle size and distribution are critical parameters that affect the physical properties of the final polymer, such as its film-forming ability, viscosity, and mechanical strength. ekb.egtandfonline.com

The choice of surfactant can also influence the final properties of the polymer film. For instance, phosphate ester-based surfactants have been shown to enhance adhesion and provide a degree of corrosion resistance to the resulting coating. colonialchem.com

| Parameter | Effect of this compound | Underlying Mechanism |

| Latex Stability | Increases stability of the polymer latex. | Adsorption of anionic phosphate headgroups creates electrostatic repulsion between polymer particles. colonialchem.comgoogle.com |

| Particle Size | Influences the final particle size; higher concentrations generally lead to smaller particles. | Higher surfactant concentration results in a greater number of micelles for particle nucleation. ekb.egacs.org |

| Polymer Properties | Can enhance adhesion and corrosion resistance of the final polymer film. | The phosphate group can interact favorably with substrates and provide a passivating effect. colonialchem.com |

Precursor Chemistry for Inorganic Materials Synthesis (e.g., Bioceramics)

This compound can serve as a precursor in the synthesis of inorganic materials, most notably bioceramics such as calcium phosphates. mdpi.com Bioceramics are widely used in biomedical applications, particularly for bone regeneration, due to their chemical similarity to the mineral component of bone. researchgate.net

In the synthesis of calcium phosphate bioceramics, this compound can act as a source of the phosphate group. By reacting it with a suitable calcium salt, such as calcium nitrate, in an aqueous solution, calcium dodecyl phosphate can be precipitated. researchgate.net

This intermediate, calcium dodecyl phosphate, can then be subjected to thermal treatment (calcination). Upon heating, the organic dodecyl group is burned off, and the remaining calcium and phosphate components react to form various crystalline phases of calcium phosphate. mdpi.com The final composition of the bioceramic can be controlled by the initial ratio of calcium to phosphate and the calcination temperature. mdpi.comrsc.org For instance, thermal treatment of calcium dodecyl phosphate can yield biphasic calcium phosphate materials, which are known for their excellent biocompatibility and resorbability. mdpi.com

The use of an alkyl phosphate precursor like this compound offers a route to produce fine, nanostructured ceramic powders, which can be advantageous for fabricating dense bioceramics with improved mechanical properties. mdpi.comresearchgate.net

| Material | Role of this compound | Process | Resulting Product |

| Calcium Phosphate Bioceramics | Phosphate source | Reaction with a calcium salt to form calcium dodecyl phosphate, followed by thermal treatment (calcination). mdpi.comresearchgate.net | Biphasic calcium phosphate powders for bioceramic applications. mdpi.com |

V. Analytical and Spectroscopic Characterization of Dodecyl Phosphates

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organophosphate compounds, providing detailed insight into the molecular framework and the specific bonding environments of constituent atoms.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dipotassium (B57713) dodecyl phosphate (B84403), the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds.

The spectrum of an alkyl phosphate typically displays several key features. mdpi.comrsc.org Strong absorption bands in the range of 2850–2960 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds within the long dodecyl alkyl chain. mdpi.comresearchgate.net The phosphate group itself gives rise to a series of strong and complex absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, bands in the 900–1200 cm⁻¹ range can be attributed to the various stretching and bending vibrations of the P-O, P=O, and P-O-C moieties. mdpi.comrsc.org The presence of a band around 1087 cm⁻¹ can be characteristic of PO₂⁻ symmetric stretching vibrations. nih.gov The specific positions and intensities of these phosphate-related bands can be influenced by factors such as the nature of the counter-ion (potassium in this case) and the degree of hydration. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2850–2960 | C-H Stretching | Alkyl Chain (-CH₂, -CH₃) | mdpi.comrsc.orgresearchgate.net |

| 1410–1450 | C-O Vibrations | P-O-C Linkage | mdpi.com |

| 900–1200 | P-O, P=O, P-O-C Stretching and Bending | Phosphate Group (PO₄) | mdpi.comrsc.org |

| ~1087 | PO₂⁻ Symmetric Stretching | Phosphate Group | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic-level structure of a molecule in solution. For dipotassium dodecyl phosphate, both ¹H NMR and ³¹P NMR are particularly informative. huji.ac.ilwikipedia.org

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms within the molecule. For the dodecyl chain of this compound, a complex series of signals would be expected in the upfield region of the spectrum (typically δ 0.8-4.0 ppm). The terminal methyl (CH₃) group would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain would produce a series of overlapping multiplets. The methylene group directly attached to the phosphate ester oxygen (-CH₂-O-P) is the most deshielded and would resonate further downfield, typically appearing as a multiplet in the range of δ 3.8-4.2 ppm, its multiplicity arising from coupling to both the adjacent methylene group and the phosphorus atom. rsc.org

³¹P NMR Spectroscopy: As phosphorus-31 is a naturally abundant, spin-½ nucleus, ³¹P NMR is a highly effective and direct method for characterizing phosphate-containing compounds. wikipedia.orgmdpi.com The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For mono-alkyl phosphates, a single, sharp resonance is typically observed in the proton-decoupled spectrum. rsc.orghuji.ac.il The chemical shift for this compound is expected to appear in a characteristic range for alkyl phosphate esters, generally between δ -5 and δ 5 ppm, relative to an external standard of 85% phosphoric acid. rsc.orgnih.gov The exact position can be influenced by the pH and ionic strength of the solvent. The presence of a single peak confirms the existence of a single phosphorus environment, attesting to the compound's structural integrity. rsc.org

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CH₃ | 0.8 - 0.9 | Triplet (t) | rsc.org |

| -(CH₂)ₙ- | 1.2 - 1.7 | Multiplet (m) | rsc.org |

| -CH₂-O-P | 3.8 - 4.2 | Multiplet (m) | rsc.org |

| Phosphorus Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| R-O-PO₃²⁻ | -5 to 5 | rsc.orgnih.gov |

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for separating this compound from reaction precursors or degradation products, assessing its purity, and quantifying its components.

Ion Chromatography (IC) is a primary method for the determination of inorganic anions, including phosphate. thermofisher.com This technique is highly suitable for quantifying the total phosphate content in a sample of this compound, which can serve as a measure of the compound's concentration. The analysis typically involves separating the phosphate anion on an anion-exchange column followed by suppressed conductivity detection. nih.govnih.gov Modern IC systems, potentially equipped with on-line hydroxide (B78521) eluent generators, offer high sensitivity and can reduce analysis time, enabling the determination of phosphate concentrations down to parts-per-billion (ppb) levels. nih.govresearchgate.net For a sample of this compound, hydrolysis may be required to liberate the inorganic phosphate prior to analysis, ensuring an accurate quantification of the total phosphorus content.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. nih.govresearchgate.net In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.

The separation is based on the hydrophobic interactions between the dodecyl alkyl chain and the stationary phase. The composition of the mobile phase, often a mixture of an aqueous buffer (like a potassium phosphate buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve effective separation of the target compound from any unreacted starting materials or byproducts. researchgate.netsigmaaldrich.com Detection is commonly performed using a UV detector if the molecule contains a chromophore, or more universally with a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometry (MS). labrulez.com HPLC is crucial for assessing the purity of a synthesized batch of this compound and for stability studies. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, C8) | researchgate.netsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate Buffer) | sigmaaldrich.comacs.org |

| Detection | UV, Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | nih.govlabrulez.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | acs.org |

Surface and Microscopic Characterization

As an amphiphilic molecule, this compound has a propensity to form ordered structures, such as self-assembled monolayers (SAMs), on various substrates. The characterization of these surfaces is important for applications where surface modification is key. Techniques such as variable angle scanning ellipsometry (VASE) and contact angle measurements can confirm the formation and quality of dodecyl phosphate monolayers. researchgate.net X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical state of the atoms on the surface, confirming the presence and binding of the phosphate headgroup to the substrate. researchgate.net For visualizing the morphology of bulk or aggregated structures of alkyl phosphates, Scanning Electron Microscopy (SEM) can be employed, which provides high-resolution images of the surface topography. mdpi.com

Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. mpg.deplos.org In the context of dodecyl phosphates, SEM is employed to observe the changes in surface structure when these molecules are applied to a substrate. For instance, in studies involving α-Tricalcium Phosphate (α-TCP) modified with dodecyl phosphate, SEM analysis reveals distinct morphological features. mdpi.com

Before modification, the surface of the α-TCP sintered body is relatively featureless. However, after being treated with a dodecyl phosphate solution, the surface becomes covered with plate-shaped precipitates. mdpi.com These precipitates are observed to have lengths of approximately 5–10 micrometers and widths of around 1 micrometer. mdpi.com This indicates that the dodecyl phosphate interacts with the substrate to form new, visible structures on the surface. The technique typically requires coating the samples with a thin conductive layer, such as gold, to prevent charge buildup and obtain clear images. mdpi.com

Table 1: SEM Morphological Findings for Dodecyl Phosphate-Modified α-TCP

| Feature | Description | Source |

| Sample | α-Tricalcium Phosphate (α-TCP) sintered body modified with dodecyl phosphate. | mdpi.com |

| Observed Morphology | The surface is covered with plate-shaped precipitates. | mdpi.com |

| Precipitate Dimensions | Length: 5–10 µm; Width: ~1 µm. | mdpi.com |

| Interpretation | Dodecyl phosphate treatment induces the formation of new structures on the substrate surface. | mdpi.com |

Atomic Force Microscopy (AFM) for Adsorbed Layer Analysis

Atomic Force Microscopy (AFM) is an essential tool for studying the adsorption of surfactant molecules at the solid-liquid interface, providing nanoscale details about the structure and coverage of the adsorbed layer. nih.govnih.gov Unlike electron microscopy, AFM can operate in a liquid environment, allowing for the in situ visualization of adsorbed films under relevant conditions. nih.gov

Research on the adsorption of sodium dodecyl phosphate (SDP) on aluminum oxide surfaces demonstrates the power of AFM in this application. researchgate.net Studies have shown that SDP adsorbs strongly onto the aluminum oxide, forming bilayer patches. researchgate.net A key finding is that these adsorbed layers are not necessarily complete; a surface coverage of just 63% was observed, which was still sufficient to inhibit the oxidation of the underlying aluminum. researchgate.net The binding is considered irreversible, as the patches did not show significant changes over several hours of exposure to the SDP solution. researchgate.net The thickness of these adsorbed layers can also be inferred from AFM force curve measurements, which document the interaction forces between the AFM tip and the surface as the tip approaches and retracts. nih.govucl.ac.uk

Table 2: AFM Analysis of Sodium Dodecyl Phosphate (SDP) Adsorption on Aluminum Oxide

| Parameter | Finding | Significance | Source |

| Adsorption Strength | Strong and irreversible binding. | Indicates a stable passivating layer. | researchgate.net |

| Adsorbed Structure | Formation of bilayer patches. | Provides insight into the molecular arrangement on the surface. | researchgate.net |

| Surface Coverage | Achieved 63% coverage. | Shows that complete coverage is not required for inhibition properties. | researchgate.net |

| Technique | Atomic Force Microscopy (AFM). | Allows for nanoscale imaging and analysis of adsorbed surfactant layers in a liquid environment. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Compositional Analysis of Surface Films

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. phi.comthermofisher.com The method involves irradiating a surface with mono-energetic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com Because the binding energy of these electrons is characteristic of the element and its bonding environment, XPS can distinguish between different oxidation states, such as phosphate (PO₄³⁻) and phosphine (B1218219) (PH₃). thermofisher.comltschem.com

In the study of dodecyl phosphate films, XPS is invaluable for confirming the presence of the phosphate layer and analyzing its composition. phi.com It can quantitatively measure the atomic concentrations of elements like carbon, oxygen, phosphorus, and any associated cations (e.g., potassium) on the substrate surface. carleton.edu XPS can also be combined with ion milling (sputtering) to create depth profiles, which characterize the composition of the thin film as a function of depth. phi.comeag.com This is crucial for understanding the film's structure and its interface with the substrate.

Table 3: Capabilities of X-ray Photoelectron Spectroscopy (XPS) for Surface Film Analysis

| Capability | Description | Relevance to Dodecyl Phosphate | Source |

| Elemental Composition | Identifies all elements present on the surface (except H and He). | Confirms the presence of P, O, C from the dodecyl phosphate molecule. | ltschem.comcarleton.edu |

| Chemical State Analysis | Distinguishes between different oxidation and bonding states of an element. | Can confirm the phosphate (PO₄³⁻) chemical state. | thermofisher.comltschem.com |

| Quantitative Analysis | Determines the relative atomic concentration of elements on the surface. | Measures the stoichiometry of the adsorbed film. | phi.comcarleton.edu |

| Surface Sensitivity | Analysis depth is typically less than 10 nm. | Ideal for analyzing ultra-thin surfactant and inhibitor films. | phi.comeag.com |

| Depth Profiling | When combined with ion sputtering, provides compositional data as a function of depth. | Characterizes the thickness and uniformity of the dodecyl phosphate layer. | phi.com |

Variable Angle Spectroscopic Ellipsometry for Thin Film Thickness Determination

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used for the precise measurement of thin film thickness and optical constants (refractive index and extinction coefficient). asee.orgresearchgate.net The technique measures the change in polarization of light as it reflects from a sample surface. ipfdd.de By analyzing these changes at multiple wavelengths and angles of incidence, VASE can deliver highly accurate data on film properties. researchgate.net

VASE is exceptionally sensitive, capable of measuring films down to a single atomic layer (<1 Å). bruker.com For dodecyl phosphate, this technique would be used to determine the thickness of self-assembled monolayers or multilayer films adsorbed onto a substrate. The process involves building an optical model of the system (substrate/film/ambient) and fitting the model parameters (like film thickness) to the experimental data until the model accurately reproduces the measured results. researchgate.net The precision of VASE makes it an ideal tool for studying the kinetics of film formation and for quality control in applications where a specific film thickness is critical.

Table 4: Application of VASE for Thin Film Characterization

| Parameter Measured | Description | Relevance to Dodecyl Phosphate Films | Source |

| Film Thickness | Determines the thickness of single or multilayer films with sub-nanometer precision. | Accurately measures the thickness of the adsorbed dodecyl phosphate layer. | researchgate.netbruker.com |

| Optical Constants (n, k) | Measures the refractive index (n) and extinction coefficient (k) of the film. | Provides information about the film's density and optical properties. | ipfdd.de |

| Surface Roughness | Can be included in the optical model to quantify the roughness of the film's top layer. | Characterizes the smoothness and quality of the adsorbed film. | researchgate.net |

| Analysis Type | Non-destructive and non-invasive. | Allows for measurement without damaging the delicate thin film. | asee.org |

Thermal Analysis Techniques for Decomposition and Stability Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. nih.gov The most common methods for studying decomposition and stability are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the temperatures at which decomposition events occur and the magnitude of the mass loss associated with each step. This provides critical information on the thermal stability of the compound. nih.gov

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or the heat flow between a sample and a reference material. These techniques detect thermal events like melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes. nih.gov

For phosphate compounds, these techniques are used to determine the onset temperature of decomposition, identify the number of decomposition stages, and calculate the kinetic parameters of the degradation process. researchgate.netiaea.org For instance, studies on various trialkyl phosphates have used calorimetry to determine thermo-kinetic parameters and assess thermal hazards. researchgate.net Analysis of the decomposition products can further elucidate the degradation pathways. iaea.org Such studies are crucial for understanding the thermal stability of this compound and its behavior at elevated temperatures.

Table 5: Information Derived from Thermal Analysis of Phosphate Compounds

| Technique | Information Provided | Relevance | Source |

| TGA | Onset temperature of decomposition, mass loss at each stage, residual mass. | Determines the upper temperature limit of stability for dodecyl phosphate. | nih.gov |

| DTA/DSC | Melting point, crystallization temperature, decomposition temperatures, enthalpy of transitions (exothermic/endothermic). | Identifies phase transitions and the energetic nature of decomposition. | nih.gov |

| Kinetic Analysis | Activation energy of decomposition. | Allows for comparison of the thermal stability between different phosphate compounds. | nih.goviaea.org |

Vi. Computational and Theoretical Modeling of Dodecyl Phosphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comresearchgate.net These methods can provide detailed information about molecular geometry, charge distribution, and the nature of chemical bonds, which are crucial for understanding the interactions of dodecyl phosphate (B84403) with its environment.

DFT has been employed to study the adsorption mechanisms of similar collectors on mineral surfaces. For instance, studies on cetyl phosphate and α-chloro-oleate acid as collectors for magnesite have utilized DFT to elucidate their adsorption behavior. mdpi.com In the context of dodecyl phosphate, DFT calculations can be used to:

Determine the optimized molecular structure of the dodecyl phosphate anion and its interaction with counter-ions like potassium.

Calculate the distribution of electrostatic potential on the molecule's surface, identifying the reactive sites, particularly the negatively charged phosphate head group.

Investigate the formation of hydrogen bonds between the phosphate group and water molecules or other protic species. nih.gov

Model the interaction energies between dodecyl phosphate and various surfaces, such as minerals in flotation processes, to predict adsorption strength and selectivity. mdpi.comresearchgate.net

For example, DFT calculations on the dimethylphosphate anion, a simpler model for the phosphate head group, have shown that water molecules can bind strongly to the anionic oxygen atoms. nih.gov This highlights the importance of the phosphate group's hydration in aqueous solutions. While specific DFT studies on dipotassium (B57713) dodecyl phosphate are not widely available, the principles derived from studies on analogous systems provide a clear framework for how such calculations would yield fundamental insights into its chemical behavior.

| Parameter Investigated | Significance in Dodecyl Phosphate Systems | Example from Similar Systems |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the dodecyl phosphate anion and its complexes. | Calculation of the stable conformations of the DNA sugar-phosphate backbone. rsc.org |

| Electrostatic Potential | Maps the charge distribution to predict sites of interaction with other molecules, such as water and mineral surfaces. | Analysis of the interaction between carnosine and anserine (B1665513) dipeptides with a sodium dodecyl sulfate (B86663) dimer. researchgate.net |

| Adsorption Energy | Quantifies the strength of the interaction between dodecyl phosphate and a surface, crucial for applications like flotation. | Investigation of dodecylamine (B51217) adsorption on quartz surfaces. researchgate.net |

| Hydrogen Bond Analysis | Characterizes the interactions with water, which governs solubility and aggregation behavior. | Study of the hydration of the dimethylphosphate anion. nih.gov |

Molecular Dynamics (MD) Simulations of Interfacial Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is particularly well-suited for investigating the dynamic processes of surfactant adsorption at interfaces, such as the air-water or oil-water interface, which are central to the function of dipotassium dodecyl phosphate. rsc.orgmdpi.com

MD simulations have been successfully applied to understand the adsorption of various surfactants, including n-dodecyl phosphate and cetyl phosphate, at different interfaces. nih.govmdpi.com These simulations can provide a detailed picture of:

The orientation and conformation of dodecyl phosphate molecules at the interface.

The formation of ordered surfactant monolayers.

The interactions between the surfactant's hydrophobic tail and the non-polar phase (e.g., air or oil) and the hydrophilic phosphate head group with the aqueous phase.

The influence of counter-ions, like potassium, on the packing and stability of the adsorbed layer. mdpi.com

The effect of temperature and surfactant concentration on interfacial properties like interfacial tension. chemrxiv.org

For instance, MD simulations of n-dodecyl phosphate have shown that these molecules can form stable bilayer aggregates at low pH, with hydrogen bonding playing a significant role in their stabilization. nih.gov At higher pH, where the phosphate group is deprotonated, micellar structures are favored. nih.gov Furthermore, simulations of cetyl phosphate on magnesite surfaces have provided insights into the adsorption mechanism in mineral flotation, showing how the polar head group orients towards the mineral surface. mdpi.com

| System Studied | Key Findings | Reference |

|---|---|---|

| n-dodecyl phosphate aggregates | Stable bilayer formation at low pH stabilized by hydrogen bonding; micelle formation favored at high pH. | nih.gov |

| Potassium cetyl phosphate on magnesite | The polar phosphate head orients towards the mineral surface, facilitating adsorption. | mdpi.com |

| Anionic-nonionic surfactants at oil/water interface | Revealed the influence of molecular structure on interfacial tension and the formation of microemulsions. | rsc.org |

| N-dodecyl betaine (B1666868) at air-water interface | Showed how surface coverage affects the orientation, conformation, and hydrogen bonding of the surfactant molecules. | mdpi.com |

Coarse-Grained Models for Surfactant Self-Assembly and Aggregation

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively short timescales and small system sizes. riverpublishers.com Coarse-grained (CG) modeling is a technique that simplifies the representation of molecules by grouping several atoms into a single "bead." aip.orgresearchgate.net This reduction in the degrees of freedom allows for the simulation of much larger systems and longer timescales, making it ideal for studying processes like surfactant self-assembly and aggregation, such as micelle formation. riverpublishers.comresearchgate.net

CG models have been extensively used to study the aggregation behavior of various surfactants, including those with phosphate head groups like dodecylphosphocholine. aip.orgacs.org The application of CG models to dodecyl phosphate systems can help in understanding:

The critical micelle concentration (CMC), which is the concentration at which micelles start to form.

The size and shape of the resulting aggregates (e.g., spherical or cylindrical micelles, bilayers).

The dynamics of micelle formation and dissolution.

The partitioning of other molecules into the micellar core.